Tungsten boride (W2B5)

Descripción general

Descripción

Tungsten borides are compounds of tungsten and boron . Their most remarkable property is high hardness . The Vickers hardness of WB or WB2 crystals is 20 GPa and that of WB4 is 30 GPa for loads exceeding 3 N .

Synthesis Analysis

W2B5 powder was synthesized by the reaction between WO3 and amorphous B in NaCl/KCl flux . The results indicate that an appropriate amount of NaCl/KCl flux significantly improved the completion of the borothermal reduction reaction . When the weight of NaCl/KCl is 10 times that of WO3/B, pure phase W2B5 powder can be obtained at 1100 °C .

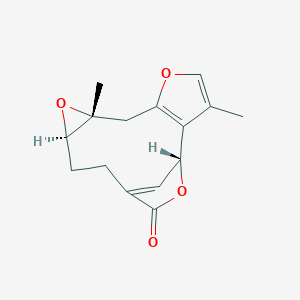

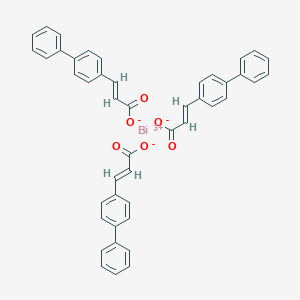

Molecular Structure Analysis

There is no consensus in the literature on the structure and composition of the ε phase of the W-B system, variously reported as WB2 and W2B5 . We used ab initio calculations at two levels of theory to identify the stable crystal structure and stoichiometry of this phase .

Chemical Reactions Analysis

The crucible-free reaction between heated tungsten wires and gaseous boron tribromide yields different tungsten borides . The experiments were carried out at various reaction temperatures and times, revealing the formation of W2B, WB, and WB2 phases . The underlying reactions were analyzed using thermodynamic model calculations .

Physical And Chemical Properties Analysis

Tungsten borides are a class of ultra-hard high-temperature ceramics (Vickers hardness ≈ 42 GPa for tungsten tetraboride), with outstanding physical and chemical properties, including chemical inertness, thermal shock, and high-temperature electrical resistance .

Aplicaciones Científicas De Investigación

High-Temperature Applications

Due to its high melting point and thermal conductivity, W2B5 is used in environments that require materials to withstand extreme temperatures. It’s commonly used in the manufacture of crucibles and ingot molds for precision metallurgy . These applications benefit from W2B5’s resistance to thermal shock and its ability to maintain structural integrity at high temperatures.

Abrasion-Resistant Materials

With a hardness value greater than 9 on the Mohs scale, W2B5 is an excellent choice for creating abrasion-resistant materials. It’s used in the production of composite materials , including metal–boride alloys known as borolites, which are utilized in industries where wear resistance is crucial .

Electrode Materials

W2B5’s metal-like electronic conductivity makes it a candidate for electrode materials in electrochemical applications. Its low electrical resistivity (19 μΩ×cm) allows for efficient current flow, making it suitable for use in batteries and fuel cells .

Mechanical Alloying

The compound can be synthesized at room temperature through mechanochemical processes. This method involves the metallothermic reduction of oxides with magnesium, followed by mechanical alloying. The resulting W2B5 powders have applications in material science research for developing new alloys and composites .

Thermoelectric Materials

W2B5 has been used to enhance the thermoelectric properties of B4C ceramics. This application takes advantage of W2B5’s ability to improve electrical conductivity and thermal properties, which is essential for thermoelectric generators that convert heat into electricity .

Carbon Composite Improvement

The addition of W2B5 to carbon composites has been shown to increase their wear resistance, especially against steel bearings. This improvement is critical for applications that require high-strength materials with enhanced durability and oxidation resistance .

Shielding in Fusion Reactors

Tungsten borides, particularly W2B5, have been identified as promising materials for shielding in spherical tokamak fusion reactors. Their outstanding properties, such as high boron content, make them suitable for radiation shielding in these advanced nuclear reactors .

Catalysis

In the field of catalysis, W2B5’s chemical inertness and resistance to corrosion make it a potential catalyst or catalyst support material. It can be used in reactions that require stable materials that do not react with the substances being processed.

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

InChI |

InChI=1S/5B.2W | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOKLXRCTOUPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

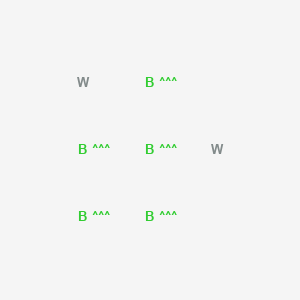

Molecular Formula |

B5W2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422824 | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boranylidyne($l^{2} | |

CAS RN |

12007-98-6, 149027-54-3 | |

| Record name | Tungsten boride (W2B5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.